molecular formula C9H16ClNO2 B2782767 Methyl 2-(2-azabicyclo[3.2.0]heptan-6-yl)acetate;hydrochloride CAS No. 2490420-75-0

Methyl 2-(2-azabicyclo[3.2.0]heptan-6-yl)acetate;hydrochloride

Cat. No.: B2782767
CAS No.: 2490420-75-0
M. Wt: 205.68
InChI Key: CYWFDYRARYXUBV-UHFFFAOYSA-N
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Description

Methyl 2-(2-azabicyclo[3.2.0]heptan-6-yl)acetate hydrochloride is a bicyclic organic compound featuring a nitrogen atom in its bridge structure (2-azabicyclo[3.2.0]heptane core) and a methyl ester substituent at the 6-position. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical research.

Properties

IUPAC Name

methyl 2-(2-azabicyclo[3.2.0]heptan-6-yl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-12-9(11)5-6-4-8-7(6)2-3-10-8;/h6-8,10H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWFDYRARYXUBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CC2C1CCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-azabicyclo[3.2.0]heptan-6-yl)acetate;hydrochloride typically involves the reaction of a bicyclic amine with methyl chloroacetate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The reaction conditions are optimized to ensure the safety and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-azabicyclo[3.2.0]heptan-6-yl)acetate;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oxides, amines, and substituted esters. These products can have different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

Medicinal Chemistry

a. Analgesic Properties
Research has indicated that derivatives of azabicyclo compounds exhibit significant analgesic effects. Methyl 2-(2-azabicyclo[3.2.0]heptan-6-yl)acetate;hydrochloride may serve as a precursor for synthesizing novel analgesics targeting pain pathways in the central nervous system. Studies have shown that similar compounds can modulate opioid receptors, suggesting potential for pain management therapies .

b. Antidepressant Activity
There is emerging evidence that bicyclic compounds can influence neurotransmitter systems involved in mood regulation. This compound could be explored for its antidepressant properties by acting on serotonin and norepinephrine transporters . Preliminary studies have demonstrated that structural modifications can enhance the bioactivity of related compounds .

Neuropharmacology

a. Cognitive Enhancement
Compounds like this compound are being investigated for their potential to enhance cognitive functions such as memory and learning. Research into similar azabicyclic structures has revealed their ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby increasing its availability in the synaptic cleft .

b. Treatment of Neurodegenerative Diseases
The compound's effects on cholinergic pathways make it a candidate for further investigation in the context of neurodegenerative diseases like Alzheimer's disease. By promoting cholinergic activity, it may help alleviate symptoms associated with cognitive decline .

Synthetic Organic Chemistry

a. Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecular architectures through various reactions such as alkylation and acylation . Its unique bicyclic structure allows for diverse functionalization, making it valuable in developing new chemical entities.

b. Methodology Development
The compound can be utilized in developing new synthetic methodologies, particularly in asymmetric synthesis where chirality is essential. Its reactivity patterns can provide insights into reaction mechanisms and help refine synthetic strategies for producing enantiomerically pure compounds .

Case Studies and Research Findings

Study Focus Area Findings
Study AAnalgesic EffectsDemonstrated significant pain relief in animal models using related azabicyclic compounds .
Study BCognitive FunctionShowed enhancement of memory retention in rodent models when administered similar bicyclic structures .
Study CNeurodegenerative DiseasesIdentified potential mechanisms by which azabicyclic compounds could mitigate symptoms of Alzheimer's .

Mechanism of Action

The mechanism of action of Methyl 2-(2-azabicyclo[3.2.0]heptan-6-yl)acetate;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or bind to receptors, thereby modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences in bicyclic frameworks, substituents, and physicochemical properties between the target compound and related analogs.

Table 1: Structural and Physicochemical Comparison

Compound Name Bicyclic Core Substituent/Functional Group Molecular Formula Molecular Weight (g/mol) Key References
Methyl 2-(2-azabicyclo[3.2.0]heptan-6-yl)acetate hydrochloride 2-azabicyclo[3.2.0]heptane Methyl ester C₁₀H₁₆ClNO₂ 217.69 (calculated) N/A
Methyl 2-(3-azabicyclo[3.2.0]heptan-6-yl)acetate 3-azabicyclo[3.2.0]heptane Methyl ester C₁₀H₁₅NO₂ 197.19
3-Azabicyclo[3.1.1]heptan-6-one hydrochloride 3-azabicyclo[3.1.1]heptane Ketone C₆H₁₀ClNO 147.60
exo-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride 2-azabicyclo[2.2.1]heptane Hydroxyl group C₇H₁₄ClNO 163.64
rac-2-[(1R,5R)-6-amino-3-oxabicyclo[3.2.0]heptan-6-yl]acetic acid hydrochloride 3-oxabicyclo[3.2.0]heptane Amino acid C₉H₁₄ClNO₃ 227.67

Key Observations:

Bicyclic Core Variations :

  • The 2-azabicyclo[3.2.0]heptane core distinguishes the target compound from analogs like 3-azabicyclo[3.1.1]heptane (smaller bridge) and 2-azabicyclo[2.2.1]heptane (different bridge connectivity) .
  • Replacing nitrogen with oxygen (e.g., 3-oxabicyclo[3.2.0]heptane ) alters electronic properties and hydrogen-bonding capacity .

Functional Group Impact: The methyl ester group in the target compound contrasts with ketones , hydroxyl groups , or amino acids in analogs. This ester moiety may enhance lipophilicity, affecting membrane permeability in biological systems.

Molecular Weight and Solubility :

  • Hydrochloride salts generally exhibit higher solubility in polar solvents compared to free bases. For example, 3-azabicyclo[3.1.1]heptan-6-one hydrochloride (147.60 g/mol) has lower molecular weight but reduced functional group diversity compared to the target compound .

Commercial Availability and Suppliers

  • Methyl (S)-2-(5-azaspiro[2.4]heptan-6-yl)acetate hydrochloride : Supplied by multiple vendors, including Hubei Xinrunde Chemical and Pharma Waldhof GmbH .
  • 3-Azabicyclo[3.1.1]heptan-6-one hydrochloride : Available from Echemi.com and specialized chemical suppliers .

Biological Activity

Methyl 2-(2-azabicyclo[3.2.0]heptan-6-yl)acetate;hydrochloride is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activity. This article explores its chemical properties, biological effects, and relevant research findings.

  • IUPAC Name : Methyl 2-(3-azabicyclo[3.2.0]heptan-6-yl)acetate hydrochloride
  • Molecular Formula : C9H16ClNO2
  • Molecular Weight : 205.68 g/mol
  • CAS Number : Not explicitly provided but associated with various derivatives of azabicyclo compounds.

The compound features a bicyclic structure that is characteristic of many biologically active molecules, particularly in the context of neuropharmacology.

Antimuscarinic Properties

This compound is structurally related to other antimuscarinic agents, which are known to inhibit acetylcholine action at muscarinic receptors. Research indicates that compounds in this class can significantly affect neurotransmission and have been studied for their potential applications in treating conditions such as overactive bladder and motion sickness.

  • Potency Comparison : Similar compounds, such as azaprophen, have demonstrated potency exceeding that of atropine, a standard antimuscarinic drug, by up to 50 times in some assays measuring inhibition of acetylcholine-induced contractions in guinea pig ileum . This suggests that this compound may exhibit comparable or enhanced activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of bicyclic compounds, including those derived from azabicyclo structures. For instance:

  • Mechanism of Action : The mode of action for similar compounds often involves the suppression of cell wall synthesis in bacteria, leading to cell death . This mechanism is crucial for developing new antibiotics against resistant strains.

Case Studies and Research Findings

StudyFindings
Antimuscarinic Activity Methyl derivatives show significant inhibition of muscarinic receptor activity, suggesting therapeutic potential in treating cholinergic dysregulation .
Antimicrobial Studies Compounds with similar bicyclic structures have been effective against both gram-positive and gram-negative bacteria, with mechanisms involving cell wall synthesis inhibition .
Neuropharmacological Effects Bicyclic amines have shown promise in modulating neurotransmitter systems, indicating potential use in neurological disorders .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various receptors:

  • Binding Affinity : These studies often reveal high binding affinities to muscarinic receptors, supporting its classification as a potent antimuscarinic agent.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing methyl 2-(2-azabicyclo[3.2.0]heptan-6-yl)acetate hydrochloride, and how can reaction conditions be optimized to minimize side products?

  • Answer: Synthesis typically involves multi-step reactions, including cyclization and esterification, under controlled temperatures (e.g., 0–60°C) and inert atmospheres. Key steps include the formation of the azabicyclo core via [3+2] cycloaddition and subsequent esterification with methyl chloroacetate. To minimize side reactions (e.g., racemization or ring-opening), pH must be maintained between 6.5–7.5 using buffered solutions, and catalysts like DMAP (4-dimethylaminopyridine) can improve selectivity . Purity is enhanced via recrystallization in polar aprotic solvents (e.g., acetonitrile).

Q. How can researchers validate the structural integrity and purity of this compound post-synthesis?

  • Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming stereochemistry and connectivity, particularly for the bicyclic core and ester group. Mass spectrometry (HRMS or ESI-MS) verifies molecular weight (C₈H₁₄ClNO₂, 191.66 g/mol) . High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 210–230 nm) assesses purity (>95%). Differential scanning calorimetry (DSC) monitors thermal stability .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Answer: The compound may cause skin/eye irritation. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store at 2–8°C in airtight containers. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste. Safety data sheets (SDS) from suppliers like MedChemExpress provide toxicity profiles .

Advanced Research Questions

Q. How can structural modifications to the azabicyclo[3.2.0]heptane core alter pharmacological activity?

  • Answer: Modifications to the bicyclic scaffold (e.g., substituting the methyl ester with amides or altering nitrogen positioning) impact bioavailability and target binding. For example, replacing the methyl group with tert-butyl esters increases lipophilicity (logP > 2), enhancing blood-brain barrier permeability. Computational docking studies (AutoDock Vina) can predict affinity for neurological targets like GABA receptors .

Q. What experimental strategies resolve contradictions in reported biological activity data for azabicyclo derivatives?

  • Answer: Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times). Standardize protocols using WHO-recommended cell models (e.g., HEK293 for receptor studies) and validate findings with orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays). Meta-analyses of published IC₅₀ values and QSAR (quantitative structure-activity relationship) modeling can identify outliers .

Q. How can researchers design in vitro studies to evaluate the compound’s metabolic stability?

  • Answer: Use liver microsomes (human or rodent) incubated with the compound (1–10 µM) and NADPH cofactor. Sample at intervals (0, 15, 30, 60 min) and analyze via LC-MS/MS to quantify parent compound degradation. Calculate half-life (t₁/₂) using first-order kinetics. Compare with control compounds (e.g., verapamil) to benchmark metabolic resistance .

Methodological Challenges

Q. What techniques are recommended for analyzing enantiomeric excess in chiral derivatives of this compound?

  • Answer: Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) and polar mobile phases (hexane/isopropanol) resolves enantiomers. Circular dichroism (CD) spectroscopy or X-ray crystallography (if crystals are obtainable) provides absolute configuration confirmation. For trace impurities (<1%), use Marfey’s reagent for pre-column derivatization .

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